molecular formula C7H3BrFNO3 B13083326 2-Bromo-4-fluoro-6-nitrobenzaldehyde

2-Bromo-4-fluoro-6-nitrobenzaldehyde

Cat. No.: B13083326
M. Wt: 248.01 g/mol
InChI Key: AOOUVFUUXFPADH-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-nitrobenzaldehyde is a halogenated and nitro-substituted benzaldehyde derivative. Its structure features a benzaldehyde core with bromine at position 2, fluorine at position 4, and a nitro group at position 6 (Figure 1). The aldehyde functional group at position 1 makes it a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications. The electron-withdrawing nitro and halogen substituents significantly influence its electronic properties, directing further substitution reactions and altering solubility and stability compared to simpler benzaldehydes.

Properties

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

IUPAC Name

2-bromo-4-fluoro-6-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrFNO3/c8-6-1-4(9)2-7(10(12)13)5(6)3-11/h1-3H

InChI Key

AOOUVFUUXFPADH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-nitrobenzaldehyde typically involves multi-step reactions. One common method includes the nitration of 2-Bromo-4-fluorobenzaldehyde, followed by oxidation to introduce the aldehyde group. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

Industrial production of 2-Bromo-4-fluoro-6-nitrobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes with different functional groups replacing the bromine atom.

    Reduction: 2-Bromo-4-fluoro-6-aminobenzaldehyde.

    Oxidation: 2-Bromo-4-fluoro-6-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-4-fluoro-6-nitrobenzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-nitrobenzaldehyde depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Reduction: The nitro group is reduced to an amine through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid through the addition of oxygen atoms, typically facilitated by an oxidizing agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

  • Structure : Bromo (position 5), fluoro (position 4), hydroxyl (position 2), aldehyde (position 1).
  • Molecular Formula : C₇H₅BrFO₂.
  • Key Differences: The hydroxyl group at position 2 introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the nitro-substituted target compound.

2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde

  • Structure : Bromo (2), chloro (3), fluoro (6), methyl (4), aldehyde (1).
  • Molecular Formula : C₈H₅BrClFO.
  • Key Differences : The methyl group at position 4 is electron-donating, countering the electron-withdrawing effects of halogens. This may stabilize the aromatic ring against electrophilic attacks. The chloro substituent adds steric bulk and alters lipophilicity, impacting applications in drug design .

2-Fluoro-4-Bromo-6-Nitroaniline

  • Structure : Fluoro (2), bromo (4), nitro (6), amine (1).
  • Molecular Formula : C₆H₄BrFN₂O₂.
  • Key Differences : The amine group (instead of aldehyde) makes this compound a precursor for diazonium salt reactions. The nitro group at position 6 directs meta-substitution in further reactions, contrasting with the aldehyde’s para-directing nature .

2-Bromo-4-fluoro-6-methylbenzoic Acid

  • Structure : Bromo (2), fluoro (4), methyl (6), carboxylic acid (1).
  • Molecular Formula : C₈H₆BrFO₂.
  • Key Differences: The carboxylic acid group enhances acidity (pKa ~2–3) compared to the aldehyde.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Functional Group Key Properties
2-Bromo-4-fluoro-6-nitrobenzaldehyde* C₇H₃BrFNO₃ Br (2), F (4), NO₂ (6) Aldehyde High reactivity (electron-deficient ring), low solubility in water
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₅BrFO₂ Br (5), F (4), OH (2) Aldehyde Moderate solubility (H-bonding), lower reactivity
2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde C₈H₅BrClFO Br (2), Cl (3), F (6), CH₃ (4) Aldehyde Steric hindrance, increased lipophilicity
2-Fluoro-4-Bromo-6-Nitroaniline C₆H₄BrFN₂O₂ F (2), Br (4), NO₂ (6) Amine Diazotization potential, meta-directing in reactions
2-Bromo-4-fluoro-6-methylbenzoic Acid C₈H₆BrFO₂ Br (2), F (4), CH₃ (6) Carboxylic Acid High acidity, moderate solubility

*Inferred properties based on substituent effects.

Research Findings and Implications

  • Reactivity : The nitro group in 2-Bromo-4-fluoro-6-nitrobenzaldehyde strongly deactivates the aromatic ring, making it resistant to electrophilic substitution but highly reactive toward nucleophilic attacks (e.g., SNAr reactions). This contrasts with methyl- or hydroxyl-substituted analogs, which exhibit mixed electronic effects .
  • Applications : The compound’s electron-deficient nature suits it for use in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, a common motif in drug discovery. Its halogen substituents also facilitate further functionalization .
  • Stability : Nitro groups may introduce thermal instability, necessitating careful handling during synthesis. In contrast, methyl or hydroxyl analogs are generally more stable under standard conditions .

Biological Activity

2-Bromo-4-fluoro-6-nitrobenzaldehyde is an aromatic compound characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzaldehyde structure. This unique combination of substituents influences its reactivity and potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.

  • Molecular Formula : C7_7H4_4BrFNO3_3
  • Molecular Weight : 248 g/mol
  • Functional Groups : Bromine (Br), Fluorine (F), Nitro (NO2_2), and Aldehyde (CHO)

Biological Activity Overview

Research indicates that 2-bromo-4-fluoro-6-nitrobenzaldehyde exhibits significant antimicrobial and antifungal properties. Compounds with similar structures have been shown to possess notable antibacterial activity, making this compound a candidate for further investigation in both agricultural and pharmaceutical contexts.

The biological activity of this compound is primarily attributed to the electron-withdrawing effects of the nitro and halogen substituents. These groups can enhance the compound's reactivity, facilitating interactions with biological macromolecules such as proteins and nucleic acids. Specifically, the nitro group can be reduced to form reactive intermediates that may disrupt cellular processes, leading to antimicrobial effects.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-fluoro-6-nitrophenolHydroxyl group instead of aldehydeExhibits different solubility and reactivity
4-Bromo-2,6-difluorobenzaldehydeTwo fluorine atomsIncreased electronegativity affects reactivity
2-Chloro-4-fluoro-5-nitrobenzaldehydeChlorine instead of bromineDifferent halogen influences chemical behavior

The distinct combination of bromine, fluorine, and nitro groups in 2-bromo-4-fluoro-6-nitrobenzaldehyde imparts unique reactivity patterns compared to its analogs, making it valuable for specific synthetic applications.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of various nitro-substituted benzaldehydes, including 2-bromo-4-fluoro-6-nitrobenzaldehyde. The results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound in drug development.
  • Agricultural Applications : Research has shown that compounds similar to 2-bromo-4-fluoro-6-nitrobenzaldehyde possess fungicidal properties. A case study demonstrated that formulations containing this compound were effective in controlling fungal pathogens in crops, highlighting its potential use in agrochemicals .

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